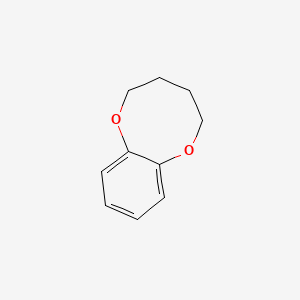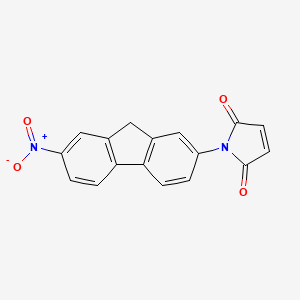
1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group attached to a fluorenyl moiety, which is further connected to a pyrrole-2,5-dione structure. The presence of these functional groups imparts distinct chemical reactivity and potential utility in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the nitration of fluorenyl derivatives followed by cyclization with pyrrole-2,5-dione. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced chemical reactors and purification systems. The scalability of these methods ensures the availability of the compound for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, halogenated compounds, and oxidized products .
Scientific Research Applications
1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7-Nitro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. The fluorenyl and pyrrole moieties may interact with proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
7-Nitro-9H-fluoren-2-amine: Shares the nitro-fluorenyl structure but lacks the pyrrole-2,5-dione moiety.
1-(7-Nitro-9h-fluoren-2-yl)-ethanone: Similar structure with an ethanone group instead of pyrrole-2,5-dione.
Properties
CAS No. |
5458-87-7 |
|---|---|
Molecular Formula |
C17H10N2O4 |
Molecular Weight |
306.27 g/mol |
IUPAC Name |
1-(7-nitro-9H-fluoren-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H10N2O4/c20-16-5-6-17(21)18(16)12-1-3-14-10(8-12)7-11-9-13(19(22)23)2-4-15(11)14/h1-6,8-9H,7H2 |
InChI Key |
MKUMBIWDLOVHJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N3C(=O)C=CC3=O)C4=C1C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-{1-[2-(3-Methylbutanoyl)hydrazinylidene]ethyl}phenyl)cyclopropanecarboxamide](/img/structure/B14729560.png)
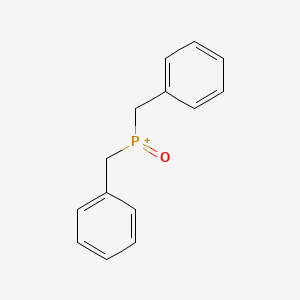
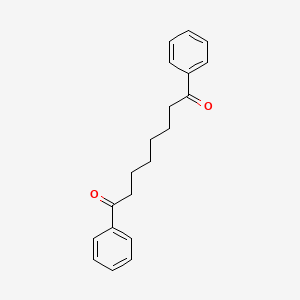
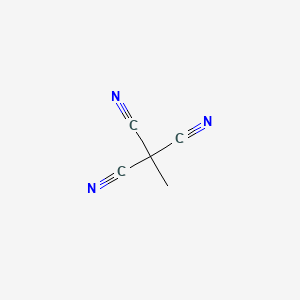
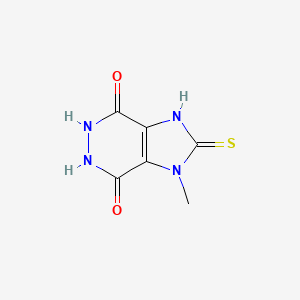

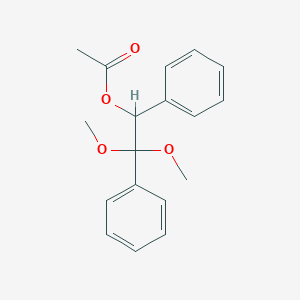
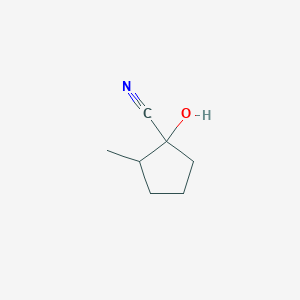
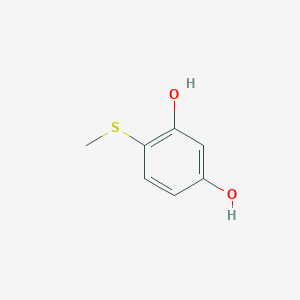
![2,6-Bis[(dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14729607.png)
![1-[(2-Bromophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14729609.png)

![4-[2-Oxo-2-(2-oxocyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14729624.png)
